

An In-depth Technical Guide to the Molecular Structure of 3-Cyanochromone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Cyanochromone

Cat. No.: B1581749

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanochromone (4-oxo-4H-chromene-3-carbonitrile) is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic and structural characteristics, conferred by the fusion of a chromone ring system with a nitrile moiety, make it a versatile precursor for the synthesis of a diverse array of biologically active compounds and functional materials.^[1] This guide provides a comprehensive analysis of the molecular structure of **3-cyanochromone**, delving into its constituent components, three-dimensional geometry, and the interplay between its structure and chemical reactivity. By synthesizing data from spectroscopic analyses and crystallographic studies of analogous structures, this document offers a detailed perspective for researchers engaged in the design and development of novel chromone-based derivatives.

Introduction: The Architectural Significance of the Chromone Scaffold

The chromone moiety, a benzopyran-4-one system, is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.^{[2][3]} The planarity and aromaticity of the chromone ring system provide a rigid framework that can be strategically functionalized to modulate biological activity. The

introduction of a cyano (-C≡N) group at the 3-position profoundly influences the molecule's electronic distribution and reactivity, making **3-cyanochromone** a subject of significant scientific interest.

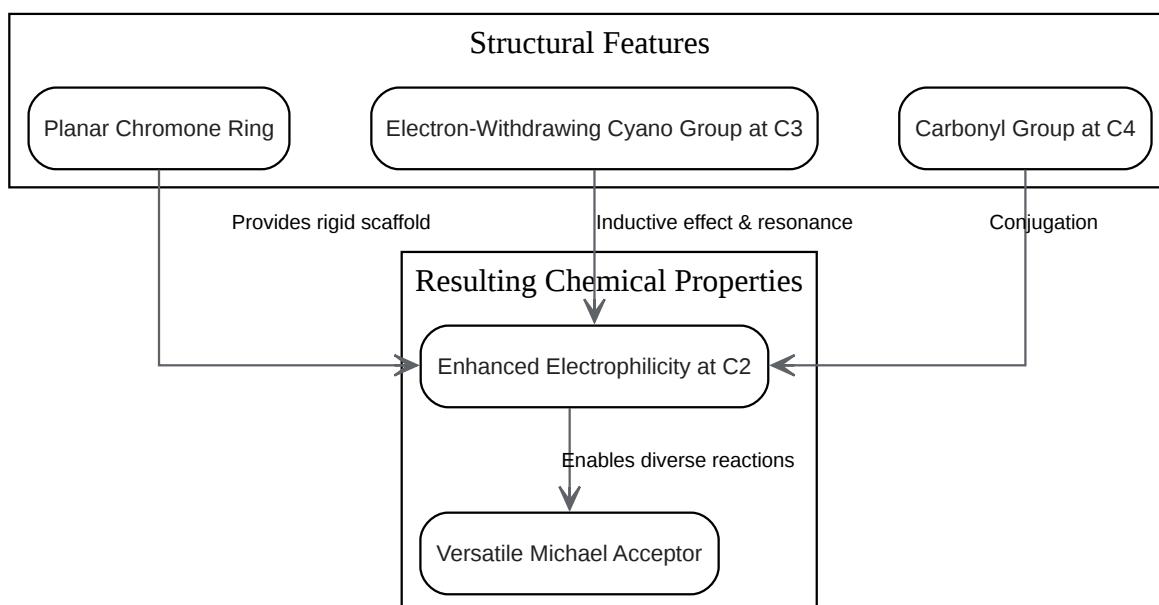
Unveiling the Molecular Blueprint of 3-Cyanochromone

The molecular formula of **3-cyanochromone** is $C_{10}H_5NO_2$, with a molecular weight of 171.15 g/mol. [1][4][5] Its structure is characterized by a bicyclic system comprising a benzene ring fused to a γ -pyrone ring. The key distinguishing feature is the presence of a nitrile group at the C3 position of the pyrone ring.

The Core Structure: 4H-Chromen-4-one

The foundational framework of **3-cyanochromone** is the 4H-chromen-4-one (chromone) ring system. While a definitive crystal structure for **3-cyanochromone** is not publicly available, the crystal structure of the closely related 4-oxo-4H-chromene-3-carboxylic acid provides invaluable insights into the geometry of the core chromone scaffold.[4]

- Planarity: The chromone ring system is essentially planar, a feature that facilitates π - π stacking interactions in a solid state and influences its binding to biological targets.[4][5] In 4-oxo-4H-chromene-3-carboxylic acid, the root-mean-square deviation of the non-hydrogen atoms of the chromone ring from their least-squares plane is a mere 0.0057 Å.[4]
- Bond Lengths and Angles: The fusion of the benzene and pyrone rings results in a rigid structure with specific bond lengths and angles that are characteristic of their aromatic and heterocyclic nature.


The Influence of the Cyano Group at the C3 Position

The introduction of the cyano group at the C3 position is a critical structural modification that dictates the unique chemical personality of **3-cyanochromone**.

- Electron-Withdrawing Nature: The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the sp-hybridized carbon. This property significantly modulates the electron density distribution across the chromone ring system.

- Reactivity Hotspot: The electron-withdrawing effect of the cyano group, coupled with the carbonyl group at C4, renders the C2-C3 double bond susceptible to nucleophilic attack. This makes **3-cyanochromone** a versatile Michael acceptor, a characteristic extensively exploited in organic synthesis.
- Linear Geometry: The C-C≡N moiety adopts a linear geometry, which influences the overall shape of the molecule and its potential interactions with other molecules.

The logical relationship between the structural components and the molecule's reactivity can be visualized as follows:

[Click to download full resolution via product page](#)

Figure 1: Logical diagram illustrating how the structural features of **3-cyanochromone** contribute to its chemical reactivity and synthetic utility.

Spectroscopic Signature of 3-Cyanochromone

Spectroscopic techniques provide a powerful means to confirm the molecular structure of **3-cyanochromone** and understand its electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of **3-cyanochromone** exhibits characteristic absorption bands that correspond to its key functional groups:

Functional Group	Wavenumber (cm ⁻¹)	Significance
C≡N (Nitrile)	~2220-2260	Confirms the presence of the cyano group.
C=O (Carbonyl)	~1630-1680	Indicates the conjugated ketone in the pyrone ring.
C=C (Alkene)	~1550-1650	Corresponds to the double bonds within the chromone ring.
C-O-C (Ether)	~1000-1300	Represents the ether linkage in the pyrone ring.

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

- ¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the benzene ring and the single proton on the pyrone ring (at C2). The chemical shifts of these protons are influenced by the electron-withdrawing nature of the adjacent carbonyl and cyano groups.
- ¹³C NMR: The carbon NMR spectrum would reveal signals for all ten carbon atoms in the molecule, including the characteristic downfield shifts for the carbonyl carbon (C4) and the carbons of the nitrile group (C3 and the cyano carbon).

Synthesis and Reactivity: A Structure-Driven Perspective

The molecular structure of **3-cyanochromone** is not only a static blueprint but also a dynamic determinant of its synthesis and reactivity.

Synthetic Pathways

A common and effective method for the synthesis of **3-cyanochromones** involves the reaction of a substituted 2'-hydroxyacetophenone with an appropriate reagent to introduce the three-carbon unit containing the cyano group, followed by cyclization. The precise mechanism can vary, but it underscores the strategic construction of the chromone ring system.

Figure 2: A simplified workflow for the synthesis of **3-cyanochromone**, highlighting the key transformation from a linear precursor to the cyclic product.

Reactivity and Applications in Synthesis

As previously mentioned, the electrophilic nature of the C2-C3 double bond is a cornerstone of **3-cyanochromone**'s utility in organic synthesis. This feature allows it to participate in a variety of reactions, including:

- Michael Additions: Reaction with a wide range of nucleophiles to introduce new functional groups at the C2 position.
- Cycloaddition Reactions: Participation in [3+2] and other cycloaddition reactions to construct complex heterocyclic systems.^[6]
- Synthesis of Fused Heterocycles: Serving as a building block for the synthesis of pyrazoles, isoxazoles, and other fused ring systems.^[1]

This reactivity profile has established **3-cyanochromone** as a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.^[1]

Biological Significance and Drug Development

The rigid, planar structure of the chromone core, combined with the electronic properties imparted by the cyano group, makes **3-cyanochromone** and its derivatives attractive candidates for drug development. The ability to readily functionalize the molecule allows for the fine-tuning of its steric and electronic properties to optimize interactions with biological targets. Research has shown that chromone-based compounds exhibit a wide range of pharmacological activities, and the unique features of **3-cyanochromone** make it a promising scaffold for the design of new therapeutic agents.[\[2\]](#)[\[7\]](#)

Conclusion

The molecular structure of **3-cyanochromone** is a masterful integration of a planar, aromatic chromone core with a strongly electron-withdrawing cyano group. This combination results in a molecule with a distinct spectroscopic signature, a rich and versatile reactivity profile, and significant potential in the fields of medicinal chemistry and materials science. A thorough understanding of its structural nuances is paramount for any researcher seeking to harness the synthetic potential of this remarkable heterocyclic compound. While a definitive crystal structure remains to be published, analysis of analogous compounds and spectroscopic data provides a robust and detailed model of its molecular architecture.

References

- The Journal of Organic Chemistry. Multicomponent Cascade Reaction of **3-Cyanochromones**: Highly Site-Selective Synthesis of 2-(1H-Imidazol-1-yl)
- ChemBK. **3-CYANOCHROMONE**. [\[Link\]](#)
- MySkinRecipes. **3-Cyanochromone**. [\[Link\]](#)
- MDPI.
- ACS Omega.
- PubMed. An update on natural occurrence and biological activity of chromones. [\[Link\]](#)
- PubMed Central.
- (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. [\[Link\]](#)
- PubMed Central. Crystal structure of 4-oxo-4H-chromene-3-carboxylic acid. [\[Link\]](#)
- PubMed Central. The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Crystallography Open Database: Search results [qiserver.ugr.es]
- 4. Crystal structure of 4-oxo-4H-chromene-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystallography Open Database: Search results [qiserver.ugr.es]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of 3-Cyanochromone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581749#what-is-the-molecular-structure-of-3-cyanochromone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com